2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a naphthyridine ring, a cyano group, a sulfanyl group, and a trifluoromethoxyphenyl group . It’s part of a class of compounds that have been synthesized for their potential biological activity .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, starting with the preparation of the core structure, followed by the addition of various functional groups . The exact synthesis process for this specific compound isn’t available in the retrieved papers, but similar compounds have been synthesized using various methods, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a key structural feature . The naphthyridine ring, a two-ring structure with two nitrogen atoms, adds further complexity. The cyano, sulfanyl, and trifluoromethoxyphenyl groups are attached to these rings .Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. For instance, thiazolidinone, thiazoline, and thiophene derivatives have been created using similar compounds as key intermediates. Some of these derivatives exhibited promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Gouda et al., 2010).
Pharmacological Evaluation
Another study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazoles, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings indicate the compound's derivatives could contribute to new therapeutic strategies for various diseases (Faheem, 2018).
Molecular Interactions and Stability
Further research has delved into the competition between hydrogen, stacking, and halogen bonding in derivatives of the compound. The study provided insights into the compound's structure, Hirshfeld surface analysis, 3D energy framework approach, and DFT calculation, highlighting its potential for further pharmacological exploration (Gouda et al., 2022).
Future Directions
The future research directions for this compound could involve further exploration of its biological activity, such as testing it against various disease models. Additionally, modifications could be made to its structure to enhance its activity or improve its pharmacokinetic properties . Further studies could also explore its mechanism of action in more detail.
Properties
IUPAC Name |
2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S2/c1-30-8-6-17-16(11-30)21(14-7-9-33-12-14)15(10-27)22(29-17)34-13-20(31)28-18-4-2-3-5-19(18)32-23(24,25)26/h2-5,7,9,12H,6,8,11,13H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYXRXODCXGZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3OC(F)(F)F)C#N)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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